Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
Overview
Description
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a chemical compound with the molecular formula C19H30O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is structurally related to gemfibrozil, a well-known hypolipidemic agent used to reduce cholesterol and triglyceride levels in the blood .
Mechanism of Action
Target of Action
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate, also known as gemfibrozil , is a fibrate hypolipidemic agent . It is clinically effective in reducing serum cholesterol and triglyceride levels . The primary targets of this compound are the lipid molecules in the blood, specifically cholesterol and triglycerides .
Mode of Action
Gemfibrozil interacts with its targets by binding to specific receptors in the body, which leads to a decrease in the production of triglycerides and an increase in the production of high-density lipoprotein (HDL) cholesterol . This results in a reduction of serum cholesterol and triglyceride levels .
Biochemical Pathways
The compound affects the lipid metabolism pathway. By binding to specific receptors, it inhibits the production of triglycerides and promotes the production of HDL cholesterol . This leads to a decrease in the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood, and an increase in the levels of HDL cholesterol .
Pharmacokinetics
The pharmacokinetics of gemfibrozil involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed from the gastrointestinal tract . It is extensively metabolized in the liver and excreted in the urine . The bioavailability of the drug may be affected by its solid-state properties, such as the crystal packing and the possible existence of polymorphs .
Result of Action
The result of the action of gemfibrozil is a significant reduction in the levels of serum cholesterol and triglycerides . This leads to a decrease in the risk of coronary heart disease .
Action Environment
The action of gemfibrozil can be influenced by various environmental factors. For instance, the bioavailability and stability of the drug can be affected by its solid-state properties . The presence of solvent molecules in the crystal structure of the drug can also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate typically involves the esterification of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid with isobutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
Reduction: Formation of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on lipid metabolism and its role in reducing cholesterol levels.
Medicine: Investigated for its hypolipidemic properties and potential use in treating hyperlipidemia.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Gemfibrozil: A hypolipidemic agent with a similar structure and mechanism of action.
Fenofibrate: Another fibrate class drug used to reduce cholesterol and triglyceride levels.
Clofibrate: An older fibrate drug with similar lipid-lowering effects.
Uniqueness
Isobutyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is unique due to its specific ester functional group, which may confer different pharmacokinetic properties compared to other fibrates. Its structural modifications can lead to variations in its efficacy and safety profile .
Properties
IUPAC Name |
2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-14(2)13-22-18(20)19(5,6)10-7-11-21-17-12-15(3)8-9-16(17)4/h8-9,12,14H,7,10-11,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPYTKNMHNVOPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576919 | |
Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149105-26-0 | |
Record name | 2-Methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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